Pyrazoloacridine - 99009-20-8

Pyrazoloacridine

Catalog Number: EVT-280900
CAS Number: 99009-20-8
Molecular Formula: C19H21N5O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazoloacridine (PZA) is a synthetic heterocyclic compound that belongs to the acridine family. [] It is characterized by a pyrazole ring fused to the acridine nucleus. [] While structurally similar to other acridine-based compounds, PZA exhibits unique properties that make it particularly interesting for antitumor research. [, ] PZA has shown promising results as a potential anticancer agent, particularly against solid tumors. [, , ]

Synthesis Analysis

Several methods have been developed for synthesizing pyrazoloacridine derivatives. One common approach involves the reaction of appropriately substituted 1-(aminoalkyl)amino-9,10-dihydro-9-imino-4-nitroacridines with ethyl chloroformate to yield 3-(aminoalkyl)-2,7-dihydro-6-nitropyrimido[4,5,6-kl]acridin-2-ones. [] This reaction sequence can be further modified to introduce various substituents on the pyrazoloacridine scaffold, allowing for the exploration of structure-activity relationships. [] Another synthetic strategy employs a three-component reaction between an aldehyde, 1H-indazol-6-amine, and 1,3-dicarbonyl compounds in ethanol without the need for a catalyst. [] This method provides access to a diverse range of pyrazolo[3,4-a]acridine, cyclopenta[b]pyrazolo[3,4-f]quinoline, indeno[1,2-b]pyrazolo[3,4-f]quinoline, and benzo[h]pyrazolo[3,4-a]acridine derivatives with high yields and regioselectivity. []

Molecular Structure Analysis

Pyrazoloacridine derivatives share a common core structure consisting of a tricyclic acridine ring system fused to a pyrazole ring. [] Substitutions at various positions on this core framework influence the physicochemical properties and biological activities of the resulting compounds. [] For example, the presence of a nitro group at position 6 and an aminoalkyl side chain at position 2 has been associated with enhanced antitumor activity. [, ] Computational techniques such as Comparative Molecular Field Analysis (CoMFA) have been employed to establish quantitative structure-activity relationships (QSAR) for pyrazoloacridines. [] These studies revealed that both steric and electrostatic features of the molecule play significant roles in its cytotoxic activity against leukemia and solid tumor cell lines. []

Mechanism of Action

Although the precise mechanism of action of pyrazoloacridine is not fully elucidated, studies suggest that it exerts its anticancer effects through multiple pathways. [, ] It has been shown to inhibit both topoisomerase I and topoisomerase II, enzymes essential for DNA replication and transcription. [] Unlike traditional topoisomerase poisons, PZA inhibits the catalytic activity of these enzymes without stabilizing covalent topoisomerase-DNA complexes. [] It has also been demonstrated to inhibit the removal of platinum-DNA adducts, enhancing the cytotoxic effects of cisplatin. [] Furthermore, PZA preferentially inhibits RNA synthesis over DNA synthesis, potentially contributing to its selectivity towards solid tumors. []

Physical and Chemical Properties Analysis

Pyrazoloacridine derivatives are typically solid compounds with varying solubility depending on the nature and position of substituents. [, ] The presence of basic nitrogen atoms in the pyrazole and acridine rings confers basic character to these compounds. [] They can exist as salts under acidic conditions, which can influence their solubility and bioavailability. [] Pyrazoloacridines exhibit characteristic absorption and fluorescence spectra, making them amenable to spectroscopic analysis. []

Applications

The primary application of pyrazoloacridine derivatives lies in their potential as anticancer agents. [, , ] They have shown promising results against various cancer cell lines, including those derived from lung, colon, breast, and ovarian cancers. [, , ] PZA exhibits activity against both dividing and non-dividing cancer cells, potentially overcoming the limitations of conventional chemotherapy drugs. [, ] Moreover, it displays efficacy against multidrug-resistant tumor cells, offering hope for treating cancers refractory to standard therapies. [, ]

Future Directions
  • Optimizing Drug Delivery: Developing novel formulations or delivery strategies to improve the pharmacokinetic properties and reduce the toxicity of pyrazoloacridines could enhance their therapeutic index. [, ]
  • Combination Therapies: Investigating the synergistic potential of pyrazoloacridines in combination with other chemotherapeutic agents, targeted therapies, or immunotherapies could lead to more effective treatment regimens. [, ]
  • Mechanism of Action Studies: Further elucidating the precise molecular mechanisms underlying the anticancer activity of pyrazoloacridines could facilitate the development of more potent and selective analogs. [, ]
  • Biomarker Development: Identifying biomarkers that predict response to pyrazoloacridine treatment could allow for personalized therapy and improve patient outcomes. []

2-Aminoalkyl-5-nitropyrazolo[3,4,5-kl]acridines

  • Relevance: These compounds are structurally related to Pyrazoloacridine and represent a series of analogues where the core pyrazoloacridine structure is modified with different substituents to explore their impact on anticancer activity and selectivity. []

9-Methoxy-N,N-dimethyl-5-nitropyrazole-(3,4,5-k)acridine-2(12H)-propanamine (NSC366140, PD115934)

  • Compound Description: This specific pyrazoloacridine analog, also known as Pyrazoloacridine (PZA), has a methoxy group at the 9-position and a dimethylaminopropyl group at the 2-position. It entered clinical trials due to its preclinical activity against solid tumors, including multidrug-resistant tumor cells, and its selectivity for noncycling and hypoxic cells. [, , , ]
  • Relevance: This compound is a close analog of Pyrazoloacridine, differing in the specific substituents on the pyrazoloacridine core. These structural modifications contribute to the desired pharmacological properties. [, , , ]

9-Desmethyl-Pyrazoloacridine

  • Compound Description: This metabolite of Pyrazoloacridine lacks the methyl group at the 9-position. It retains some anticancer activity but is less potent than the parent compound. []
  • Relevance: This compound is a metabolite of Pyrazoloacridine, formed by demethylation. Understanding its activity is important for elucidating Pyrazoloacridine's metabolic pathway and potential effects. []

N-Demethyl-Pyrazoloacridine

  • Compound Description: This metabolite of Pyrazoloacridine lacks one methyl group on the terminal nitrogen of the propylamine substituent at the 2-position. It is a minor metabolite compared to 9-desmethyl-PZA and PZA N-oxide. []
  • Relevance: As a metabolite of Pyrazoloacridine, this compound provides insights into the metabolic pathways of the parent drug, which is crucial for understanding its pharmacokinetic profile. []

Pyrazoloacridine N-oxide

  • Compound Description: This metabolite of Pyrazoloacridine has an oxygen atom attached to the nitrogen of the nitro group at the 5-position. It shows less potent anticancer activity compared to Pyrazoloacridine and 9-desmethyl-Pyrazoloacridine. []
  • Relevance: This is another important metabolite of Pyrazoloacridine, formed by oxidation. Its reduced activity contributes to the understanding of Pyrazoloacridine's metabolism and pharmacologic effects. []

3-(Aminoalkyl)-2,7-dihydro-6-nitropyrimido[4,5,6-kl]acridin-2-ones

  • Compound Description: These compounds represent a class of heterocyclic compounds closely related to pyrazoloacridines. They contain a pyrimidoacridine ring system instead of the pyrazoloacridine core. []
  • Relevance: These compounds are structurally analogous to Pyrazoloacridine, with a pyrimidine ring replacing the pyrazole ring in the core structure. Studying these analogs helps to determine the importance of the pyrazole ring for the activity of Pyrazoloacridine. []

Acridinediones

  • Compound Description: This compound class represents a broader category of acridine derivatives characterized by the presence of two ketone groups (dione) on the acridine ring system. []
  • Relevance: Acridinediones share the core acridine structure with Pyrazoloacridine. This structural similarity suggests a potential relationship in their chemical properties and reactivity, although they may have different biological activities. []

Properties

CAS Number

99009-20-8

Product Name

Pyrazoloacridine

IUPAC Name

3-(4-methoxy-10-nitro-8,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-dimethylpropan-1-amine

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C19H21N5O3/c1-22(2)9-4-10-23-15-7-8-16(24(25)26)19-17(15)18(21-23)13-11-12(27-3)5-6-14(13)20-19/h5-8,11,20H,4,9-10H2,1-3H3

InChI Key

HZCWPKGYTCJSEB-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC

Solubility

Water > 10.12 (mg/mL)
Buffer, pH 4 > 9.99 (mg/mL)
Buffer, pH 9 < 0.67 (mg/mL)
Ethanol > 0.66 (mg/mL)
Dimethylacetamide 5.05 - 10.10 (mg/mL)
DMSO > 10.18 (mg/mL)
Chloroform < 0.68 (mg/mL)
Ethyl acetate < 0.67 (mg/mL)
t-BuOH < 0.67 (mg/mL)

Synonyms

9-methoxy-N,N-dimethyl-5-nitropyrazolo(3,4,5-k)acridine-2(6H)-propanamine
NSC 366140
NSC 366140, methanesulfonate salt
NSC-366140
PD 115934
PD-115934
pyrazoloacridine
pyrazoloacridine mesylate

Canonical SMILES

CN(C)CCCN1C2=C3C(=C(C=C2)[N+](=O)[O-])NC4=C(C3=N1)C=C(C=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.